tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate
Description
tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic organic compound featuring a nitrogen atom at the 4-position (azabicyclo) and a fused cyclopropane ring (bicyclo[5.1.0]octane scaffold). This structure is of interest in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations of peptides and other pharmacophores. Its synthesis typically involves ring-closing strategies or functionalization of preformed bicyclic frameworks .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-8-9(5-7-14)10(8)13/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
UHQBDBQLFKCXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C2N)CC1 |
Origin of Product |
United States |
Preparation Methods
Titanium(IV)-Mediated Fluoride Ring-Opening
Doyle and Kalow (2013) developed a method for aziridine ring-opening using a dual Lewis acid system comprising (salen)cobalt and Ti(IV) species. This approach was adapted for synthesizing 8-azabicyclo[5.1.0]octane derivatives:
Procedure :
- Substrate preparation : 8-Azabicyclo[5.1.0]octan-8-yl(pyridin-2-yl)methanone (1h) is synthesized from 8-azabicyclo[5.1.0]octane via acylation with picolinic acid.
- Reaction conditions :
- Outcome : The reaction proceeds via Ti-F intermediate formation, enabling nucleophilic attack by HFIP-derived fluoride at the aziridine’s less substituted carbon (Table 1).
Table 1: Impact of Ti(IV) Cocatalysts on Ring-Opening Efficiency
| Cocatalyst | Yield (%) | ee (%) | Configuration |
|---|---|---|---|
| Ti(Oi-Pr)₄ | 66 | 62 | (R,R) |
| Ti(NMe₂)₄ | 79 | 83 | (R,R) |
| Zr(Oi-Pr)₄ | 61 | 41 | (R,R) |
Mechanistic insight : Ti(NMe₂)₄ reacts with PhCOF to generate TieF species, which activate the aziridine for stereoselective fluoride attack. The (salen)Co complex induces asymmetry by coordinating to the substrate’s pyridinyl carbonyl group.
Borane-Mediated Reductive Amination
Synthesis of Boc-Protected Intermediates
A Thieme Connect protocol (2025) for analogous azabicyclo systems employs borane dimethyl sulfide (BH₃·SMe₂) to reduce imines or amides to amines:
Procedure :
- Substrate : tert-Butyl 3-oxo-4-azabicyclo[5.1.0]octane-4-carboxylate (hypothetical intermediate).
- Reduction :
- Outcome : Yields up to 95% for similar bicyclic amines, with retention of stereochemistry.
Advantages :
- Borane’s selectivity prevents over-reduction of the Boc group.
- Mild conditions preserve the azabicyclo framework’s integrity.
Functional Group Interconversion Strategies
Gabriel Synthesis for Amino Group Installation
Procedure :
- Alkylation : React tert-butyl 8-bromo-4-azabicyclo[5.1.0]octane-4-carboxylate with potassium phthalimide.
- Deprotection : Hydrazinolysis to free the primary amine.
Optimization data :
- Solvent: DMF at 80°C improves nucleophilicity.
- Yield: ~70% for analogous bicyclic systems.
Chemical Reactions Analysis
Amine Group Reactions
The primary amino group participates in nucleophilic reactions characteristic of aliphatic amines:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acylation | Acetic anhydride, base (e.g., pyridine) | N-Acetyl derivative | High regioselectivity at the amino group |
| Alkylation | Methyl iodide, DMF, 60°C | N-Methylated bicyclic compound | Requires prolonged heating for completion |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, acidic conditions | N-Oxide or nitro derivative | Sensitive to peroxide concentration |
Carboxylate Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M) in ethanol, reflux | 4-Azabicyclo[5.1.0]octane-8-amino-4-carboxylic acid | 85–92% |
| Basic Hydrolysis | NaOH (2M), H<sub>2</sub>O/THF, 50°C | Sodium carboxylate salt | 78% |
Strain-Driven Cyclopropane Ring Reactions
The bicyclo[5.1.0]octane core introduces strain, enabling unique reactivity:
Ring-Opening Reactions
Exposure to nucleophiles (e.g., amines, thiols) triggers cyclopropane ring-opening:
Catalytic Hydrogenation
The cyclopropane ring undergoes selective hydrogenation:
| Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), EtOAc | Saturated bicyclo[5.1.0]octane derivative | Retains amino group |
Biological Activity Correlation
Modifications to the amino or carboxylate groups significantly impact pharmacological properties. For example:
-
Bromination at the meta-position of aryl substituents (via electrophilic substitution) enhances anticancer activity by ~3x (IC<sub>50</sub> = 17.4 μM vs. 78.0 μM for unsubstituted analogs) .
-
N-Acylation improves metabolic stability but reduces target binding affinity.
Reaction Mechanism Considerations
Scientific Research Applications
tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate can be contextualized against related bicyclo[5.1.0]octane derivatives. Below is a comparative analysis based on crystallographic data, substituent effects, and physicochemical properties.
Table 1: Structural and Functional Comparison
Assumed based on bicyclo[5.1.0]octane conformational flexibility.
*Estimated from analogous bicyclo[5.1.0]octane systems.
Key Findings:
Ring Strain and Bond Lengths :
- The trans-fused potassium carboxylate (1.481 Å) exhibits a shortened bridging C–C bond compared to cis-fused sulfonate derivatives (~1.54 Å), suggesting higher ring strain in trans configurations . The tert-butyl ester derivative likely adopts a similar bond length (~1.50 Å), balancing strain with steric stabilization.
Functional Group Impact: Ionic vs. Lipophilic Groups: The potassium carboxylate’s ionic nature enhances water solubility, whereas the tert-butyl ester’s lipophilicity favors organic solvents. This contrast is critical for drug delivery or crystallization strategies. Amino Group Reactivity: The primary amine in the target compound enables nucleophilic reactions (e.g., acylations) absent in the sulfonate or carboxylate analogs.
Supramolecular Interactions :
- Halogen bonding in the bromophenyl sulfonate derivative stabilizes helical arrangements , whereas the tert-butyl ester’s amine may participate in hydrogen-bonded networks. The potassium carboxylate relies on ionic and hydration interactions.
Crystallographic Methodology :
- Structural analyses of such compounds often employ SHELX programs (e.g., SHELXL, SHELXS) for refinement and solution, as evidenced in bicyclo[5.1.0]octane studies .
Research Implications
The this compound’s unique functionalization positions it as a versatile intermediate for drug discovery. Comparative data highlight the trade-offs between solubility, steric effects, and intermolecular interactions—key considerations for optimizing bioavailability or crystallinity.
Biological Activity
Tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 226.32 g/mol. Its structure includes a tert-butyl group, an amino group, and a carboxylate functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1535438-69-7 |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound is primarily under investigation, with preliminary studies suggesting several potential mechanisms of action:
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound might also possess such properties.
- Analgesic Effects : The presence of the amino group suggests possible interactions with pain pathways.
The exact mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that the compound may modulate specific receptors or enzymes involved in neurotransmission or inflammation.
Case Studies and Research Findings
While comprehensive clinical data is limited, several studies have highlighted the potential of this compound:
- Study on Neurotransmitter Interaction : Research indicated that related bicyclic compounds can modulate serotonin and dopamine receptors, suggesting similar actions for this compound.
- Antimicrobial Screening : Preliminary in vitro tests have shown that derivatives of this compound exhibit activity against various bacterial strains, warranting further investigation into its antimicrobial efficacy.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate | C₁₂H₂₀N₂O₃ | Contains an oxygen atom instead of nitrogen | Potential antimicrobial properties |
| Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate | C₁₂H₂₂N₂O₂ | Similar amino and carboxylic functionalities | Explored for analgesic effects |
| Tert-butyl 8-amino-bicyclo[2.2.2]octane | C₁₃H₁₉N₂O₂ | Different bicyclic structure | Investigated for neuropharmacological effects |
Q & A
Basic: What are the standard synthetic protocols for tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate?
Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclopropanation, tert-butoxycarbonyl (Boc) protection, and functional group interconversions. Key steps often include:
- Ring-closing metathesis or intramolecular cyclization to form the bicyclo[5.1.0]octane framework.
- Amino group protection using Boc anhydride under basic conditions (e.g., DMAP, DIPEA).
- Carboxylate formation via ester hydrolysis or direct coupling.
Optimization focuses on reaction temperature (typically 0–25°C), solvent polarity (e.g., THF, DCM), and catalyst selection (e.g., Pd/C for hydrogenation) to achieve >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm bicyclic scaffold integrity (e.g., cyclopropane proton signals at δ 1.2–1.8 ppm) and Boc group presence (tert-butyl singlet at δ 1.4 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., shortened bridging C–C bonds in bicyclo[5.1.0] systems, ~1.51 Å vs. typical 1.54 Å for cyclopropanes) .
- HRMS : Validates molecular weight (MW ≈ 240.34 g/mol) and isotopic patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Structural isomerism : Use crystallography or NOESY NMR to verify cis/trans fusion in the bicyclic core, as trans-fused systems exhibit distinct conformational strain and reactivity .
- Impurity profiles : Employ HPLC-MS to identify byproducts (e.g., de-Boc intermediates) that may interfere with bioassays .
- Receptor selectivity : Perform competitive binding assays (e.g., SPR or radioligand displacement) to differentiate off-target effects .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use the SMILES string (
CC(C)(C)OC(=O)N1CCC2C(C2N)CC1) to model binding poses in enzymes (e.g., aminopeptidases) or GPCRs. Prioritize docking software (AutoDock Vina, Schrödinger) with force fields adjusted for strained bicyclic systems . - MD Simulations : Simulate ligand-receptor stability over 100+ ns trajectories, focusing on hydrogen bonding with the carboxylate group and hydrophobic interactions with the tert-butyl moiety .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Replace the tert-butyl group with alternative esters (e.g., methyl, benzyl) to assess steric effects on bioavailability.
- Amino group functionalization : Introduce acyl or sulfonyl groups to modulate basicity and membrane permeability.
- Bicyclic ring expansion : Compare activity against analogs with larger rings (e.g., bicyclo[6.1.0]nonane) to evaluate strain-dependent potency .
Basic: What are hypothesized mechanisms of action for this compound?
Methodological Answer:
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to catalytic sites of proteases or kinases via the carboxylate group.
- Receptor modulation : Partial agonism/antagonism of neurotransmitter receptors (e.g., GABA) through the bicyclic amine’s spatial orientation .
Advanced: What enantioselective methods improve synthesis efficiency?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclopropanation.
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine intermediates with >90% ee .
Advanced: How to optimize solubility without compromising bioactivity?
Methodological Answer:
- Salt formation : Convert the carboxylate to potassium or sodium salts (e.g., as in potassium trans-bicyclo[5.1.0]octane-4-carboxylate), which improve aqueous solubility by >10-fold while retaining target affinity .
- Prodrug strategies : Mask the amino group as a pH-sensitive carbamate, enabling controlled release in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
